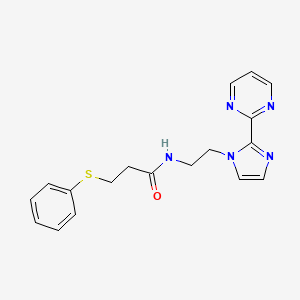

3-(phenylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the pyrimidine and imidazole rings might be formed in separate reactions, then combined with the phenylthio group and the propanamide group in subsequent steps .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and imidazole rings are both aromatic, meaning they have a special stability due to delocalized electrons. The phenylthio group would add further complexity to the structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The sulfur atom in the phenylthio group might also be reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide group could make it somewhat soluble in water, while the aromatic rings and the phenylthio group would likely make it soluble in organic solvents .Applications De Recherche Scientifique

Antitumor Agents

This compound has been evaluated for its potential as an antitumor agent . It’s been shown to inhibit EZH2, an enzyme often overexpressed in cancer cells, which can lead to uncontrolled cell growth . The compound’s derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including lymphoma and leukemia, indicating its potential for cancer treatment.

Enzyme Inhibition

The compound serves as a structural basis for synthesizing derivatives that act as enzyme inhibitors . By targeting specific enzymes like EZH2, these derivatives can disrupt the metabolic pathways that are crucial for the survival of cancer cells, thereby inhibiting their growth and proliferation .

Apoptosis Induction

Research indicates that the compound can induce apoptosis (programmed cell death) in cancer cells. This is a desirable effect in cancer treatment as it can lead to the elimination of cancerous cells without affecting healthy cells .

Cell Migration Inhibition

The compound has been associated with the inhibition of cell migration . This is particularly important in preventing metastasis, the process by which cancer spreads to other parts of the body .

Structural Modifications for Drug Development

The compound’s structure allows for modifications that can enhance its therapeutic properties. These structural changes can improve its binding affinity to target enzymes, increase its selectivity, and reduce toxicity, making it a valuable scaffold for drug development .

Chemical Tool for Optimization

As a chemical tool, the compound can be used for the further optimization and evaluation of new EZH2 inhibitors. It provides a starting point for the development of more potent and selective agents that could be used in the treatment of various cancers .

Antiproliferative Activity Assessment

The derivatives of this compound have been used to assess antiproliferative activity against a range of cancer cell lines. This helps in determining the compound’s efficacy and potential side effects on different types of cancer .

Toxicity Evaluation

Evaluating the toxicity of the compound against non-cancerous cells, such as HEK293T cells, is crucial. This helps in understanding the safety profile of the compound and its derivatives for potential use in humans .

Propriétés

IUPAC Name |

3-phenylsulfanyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c24-16(7-14-25-15-5-2-1-3-6-15)19-10-12-23-13-11-22-18(23)17-20-8-4-9-21-17/h1-6,8-9,11,13H,7,10,12,14H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAGCYIYVAUVRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCCN2C=CN=C2C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2884176.png)

![Methyl 2-({6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2884180.png)

![2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2884184.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2884188.png)

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2884194.png)